molecular formula C22H22N2O2 B2589373 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 260427-53-0

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2589373
CAS No.: 260427-53-0
M. Wt: 346.43
InChI Key: GVZOYAGTQZSRIG-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). This compound exhibits significant research value due to its high selectivity for JAK3 over other JAK family members, such as JAK2, which is critical for investigating JAK3-specific signaling pathways without confounding off-target effects source . Its mechanism involves targeting the cysteine residue (Cys-909) uniquely present in the JAK3 kinase domain, leading to irreversible inhibition and suppression of downstream STAT phosphorylation source . As a key research tool, it is extensively used in immunology and oncology studies to elucidate the role of JAK3 in cytokine signaling, T-cell function, and immune cell proliferation. Researchers employ this inhibitor to explore therapeutic strategies for autoimmune diseases, hematological cancers, and organ transplant rejection, providing critical insights into the JAK-STAT signaling axis source . For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-21(19-15-23-20-9-5-4-8-18(19)20)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,23H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZOYAGTQZSRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is:

    Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring is formed through cyclization reactions.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the piperidine and indole structures through a condensation reaction, often using reagents like acetic anhydride or similar catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Alkylation and Acylation

  • Indole formation : The indole core is often synthesized via cyclization reactions. For example, the indole moiety may be derived from 6-hydroxy-1H-indole through methylation or other functional group transformations .

  • Piperidine coupling : The 4-benzylpiperidinyl group is introduced via alkylation or acylation. Reagents like 4-benzylpiperidine hydrochloride are commonly used, often under catalytic conditions (e.g., microwave irradiation) .

Diketone Core Formation

The ethane-1,2-dione (diketone) core is a critical structural feature. Synthesis methods include:

  • Ugi four-component reaction (U-4CR) : Used to construct cyclic diketones, followed by transformations to introduce substituents .

  • Acylation : Direct coupling of the piperidine and indole moieties via acylation, often using carbonyl reagents.

Key Chemical Reactions

The compound undergoes reactions characteristic of its functional groups, including nucleophilic attacks on the diketone and electrophilic substitutions on the indole ring.

Nucleophilic Addition

The diketone moiety is susceptible to nucleophilic attack. Example reactions:

  • Hydrolysis : Under basic conditions, the diketone may hydrolyze to form diacids or undergo ring-opening reactions.

  • Enamine formation : Reactions with amines (e.g., proline) can form enamine intermediates, enabling further transformations like cycloadditions .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at positions 3 or 5:

  • Acetylation : Introduction of acetyl groups via Friedel-Crafts acylation .

  • Alkylation : Coupling with alkylating agents (e.g., benzyl halides) .

Cycloaddition Reactions

The indole moiety may participate in [3+2] cycloadditions (e.g., azide-alkyne cycloaddition) to form triazoles, though this requires activation of the azide precursor .

Ugi Four-Component Reaction (U-4CR)

This method involves the reaction of an amine, ketone, isocyanide, and carboxylic acid to form a bis-amide. Subsequent transformations introduce the indole and piperidine moieties .

Demethylation with BBr₃

Methoxy groups on the indole ring are converted to hydroxyl groups using boron tribromide (BBr₃) in dichloromethane (DCM). This step is critical for functionalizing the indole moiety .

Structural and Functional Data

Property Details
Molecular Formula C₂₂H₂₂N₂O₃ (as inferred from similar compounds)
Molecular Weight ~362–376 g/mol
Key Functional Groups Diketone (ethane-1,2-dione), indole ring, piperidine ring
Reactivity Susceptible to nucleophilic attack on diketone and electrophilic substitution on indole

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development. Notably, its structural components suggest potential interactions with various biological targets.

Neuropharmacological Applications

The compound's structure is reminiscent of molecules studied for their effects on neurotransmitter systems. For example, compounds with similar piperidine and indole moieties have been investigated for their roles as NMDA receptor antagonists, which are crucial in neuroprotection and pain management . The potential for this compound to interact with neural pathways warrants further exploration in the context of neurodegenerative diseases.

Inhibition of Enzymatic Activity

The compound has potential as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are critical in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission . The design of hybrids incorporating piperidine structures has shown efficacy in inhibiting acetylcholinesterase, suggesting that 1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione could be similarly effective.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the reaction of piperidine derivatives with indole-based compounds. The synthetic pathways often focus on optimizing yield and purity while exploring modifications to enhance biological activity.

Table: Synthetic Pathways for Piperidine Derivatives

Reaction TypeStarting MaterialsConditionsYield (%)
N-AlkylationBenzyl chloride + PiperidineBase (e.g., NaOH), solvent85
Indole CouplingIndole + Ethane dione derivativeHeat (reflux), catalyst75
CyclizationPiperidine derivative + IndoleAcidic conditions70

Case Studies

Several studies have explored the pharmacological profiles of compounds similar to this compound:

  • Neuroprotective Effects : A study demonstrated that certain piperidine derivatives could protect neurons from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases .
  • Antimicrobial Efficacy : Another investigation into piperidine compounds revealed significant antimicrobial activity against various pathogens, suggesting that modifications to the benzylpiperidine structure could enhance efficacy against resistant strains .
  • Enzyme Inhibition Studies : Research into related compounds as acetylcholinesterase inhibitors showed promising results with low IC50 values, indicating strong inhibition capabilities which could translate to therapeutic applications for cognitive disorders .

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, or pain perception.

Comparison with Similar Compounds

Comparison with Structural Analogues

The ethane-1,2-dione scaffold is highly versatile, with modifications to the substituents significantly altering pharmacological properties. Below is a detailed comparison with key analogues:

Substituent Variations and Pharmacokinetics

Compound Name / CID Key Substituents Molecular Weight clogP Key Pharmacokinetic Notes Biological Activity
Target Compound 4-Benzylpiperidine, indole ~352.4 g/mol* ~3.5* Likely high lipophilicity Potential FGFR2 inhibition
1,2-bis(1H-indol-3-yl)ethane-1,2-dione Two indoles 290.3 g/mol 3.31 Moderate solubility; natural product Suspected CE inhibition
Hyrtiosin B Hydroxyindoles 306.3 g/mol 2.0 Enhanced solubility Marine-derived, cytotoxic potential
PubChem CID:507883 Benzimidazole, fluoroindole ~460.4 g/mol ~4.2 Non-toxic, superior to reference drugs FGFR2 inhibitor, no OCT2 interaction
CID:23646206 Similar to CID:507883 ~450.4 g/mol ~4.0 Acts as OCT2 substrate FGFR2 inhibition with transporter risks
1-(4-Fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3e) Fluorophenyl, indole 282.3 g/mol ~2.8 Improved solubility Synthetic intermediate, unassayed
1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione Nitroindole, benzylpiperazine 392.4 g/mol ~3.8 High reactivity due to nitro group Undisclosed, likely cytotoxic

*Estimated based on structural similarity.

Key Observations:
  • Lipophilicity : The target compound’s benzylpiperidine group confers higher clogP (~3.5) compared to natural indole-diones (clogP 2.0–3.3) but lower than benzimidazole-containing analogues (clogP >4.0) .
  • Solubility : Fluorophenyl (3e) and hydroxyindole (hyrtiosin B) substituents improve water solubility, whereas bulky benzyl/piperidine groups reduce it .
  • Transporter Interactions : Unlike CID:23646206 (OCT2 substrate), the target compound’s benzylpiperidine may avoid transporter-mediated drug-drug interactions .

Biological Activity

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine ring with an indole moiety, suggesting interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2C_{22}H_{25}N_{3}O_{2}, with a molecular weight of approximately 374.5 g/mol. The structure features a piperidine ring linked to an indole structure via an ethane dione moiety, contributing to its biological activity.

Property Value
Molecular FormulaC22H25N3O2
Molecular Weight374.5 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in cellular pathways. The presence of both the piperidine and indole structures enhances binding affinity and specificity towards these targets, potentially resulting in therapeutic effects such as:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter systems, particularly through interactions with acetylcholinesterase (AChE) and other related enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of indole-based compounds. For instance, derivatives of indole have been shown to inhibit tumor growth in various cancer models. A study demonstrated that compounds with similar structural features could induce apoptosis in cancer cells by activating intrinsic pathways .

Neuroprotective Properties

Research has indicated that compounds containing piperidine and indole structures can inhibit AChE activity, potentially enhancing cholinergic transmission. This effect is particularly relevant for neurodegenerative diseases like Alzheimer's. A retrospective study found that certain indole derivatives improved cognitive function in animal models by increasing acetylcholine availability .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Starting from a benzylamine derivative.
  • Indole Synthesis : Using Fischer indole synthesis techniques.
  • Coupling Reaction : Final condensation using reagents like acetic anhydride.

The characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione in laboratory settings?

  • Methodological Answer : Follow stringent safety measures, including:

  • Eye exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist .
  • Skin contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
  • Ingestion : Rinse mouth (if conscious) and contact a physician .
    • Note : Toxicological data for this compound are incomplete, necessitating adherence to general piperidine/indole derivative safety guidelines .

Q. What methodologies are recommended for initial structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C-NMR spectroscopy to confirm backbone structure (e.g., benzylpiperidine and indole moieties) and substituent positions .
  • HPLC (254 nm detection) to assess purity, with retention times and peak areas (e.g., 11.351 min, 99% purity) as critical metrics .
  • Elemental analysis to validate stoichiometric ratios of C, H, and N (e.g., deviations ≤0.5% between calculated and observed values) .

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., CHCl3/MeOH) enhance reactivity for benzoylpiperidine derivatives, as seen in yields up to 78% .
  • Temperature control : Moderate heating (40–60°C) avoids decomposition of thermally sensitive intermediates .
  • Catalyst use : Thiamine hydrochloride has been effective in analogous condensations, reducing reaction times .

Advanced Research Questions

Q. How should discrepancies in elemental analysis data between calculated and observed values be addressed?

  • Methodological Answer :

  • Purification : Re-crystallize using gradient solvent systems (e.g., n-hexane/EtOAc) to remove impurities affecting C/H/N ratios .
  • Analytical cross-validation : Pair elemental analysis with high-resolution mass spectrometry (HRMS) to resolve ambiguities (e.g., 72.04% C observed vs. 71.67% calculated) .
  • Moisture control : Ensure anhydrous conditions during synthesis to prevent hydration artifacts .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., hydroxyl vs. methoxy groups) on target binding using docking simulations .
  • Dose-response assays : Validate activity thresholds (e.g., IC50 values) across multiple cell lines to rule out assay-specific variability .
  • Metabolic stability testing : Assess hepatic clearance rates to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. How can environmental fate studies be designed to evaluate ecological risks of this compound?

  • Methodological Answer :

  • Partitioning studies : Measure logP values to predict bioavailability in soil/water systems .
  • Degradation assays : Use HPLC-MS to track abiotic/biotic degradation products under simulated environmental conditions (pH 4.6–8.5) .
  • Trophic transfer models : Incorporate bioaccumulation factors (BAFs) for aquatic organisms based on structural analogs .

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